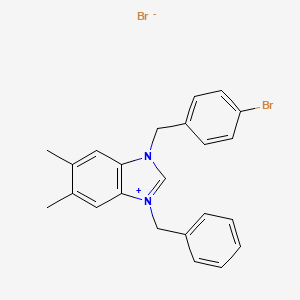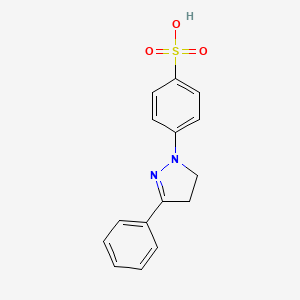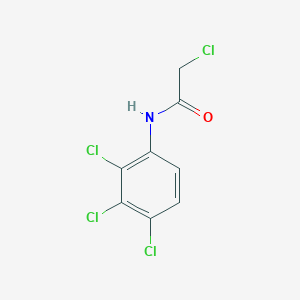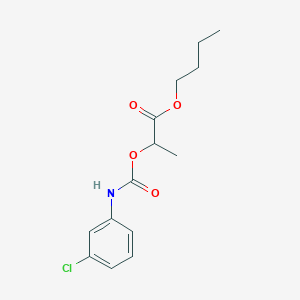![molecular formula C15H14N2O2 B11960712 3,4-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B11960712.png)
3,4-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]amine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]amine typically involves the condensation reaction between 3,4-dimethylaniline and 2-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid or base catalyst under reflux conditions. The general reaction scheme is as follows:
[ \text{3,4-dimethylaniline} + \text{2-nitrobenzaldehyde} \rightarrow \text{N-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]amine} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions would be optimized for yield and purity, and the process would be designed to be cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The imine group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) can be used.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amine group.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, N-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]amine can be used as an intermediate for the synthesis of more complex molecules. Its imine group can participate in various reactions, making it a versatile building block.
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features could be exploited to develop compounds with specific biological activities.
Industry
In materials science, N-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]amine could be used in the development of new materials with unique properties, such as polymers or dyes.
Wirkmechanismus
The mechanism by which N-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]amine exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The imine group could form covalent bonds with nucleophilic sites in proteins, leading to changes in their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,4-dimethylphenyl)-N-[(E)-(2-chlorophenyl)methylidene]amine
- N-(3,4-dimethylphenyl)-N-[(E)-(2-methylphenyl)methylidene]amine
- N-(3,4-dimethylphenyl)-N-[(E)-(2-hydroxyphenyl)methylidene]amine
Uniqueness
N-(3,4-dimethylphenyl)-N-[(E)-(2-nitrophenyl)methylidene]amine is unique due to the presence of both the nitro and imine groups, which confer distinct chemical reactivity and potential applications. The nitro group can participate in redox reactions, while the imine group can undergo various nucleophilic additions.
Eigenschaften
Molekularformel |
C15H14N2O2 |
|---|---|
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
N-(3,4-dimethylphenyl)-1-(2-nitrophenyl)methanimine |
InChI |
InChI=1S/C15H14N2O2/c1-11-7-8-14(9-12(11)2)16-10-13-5-3-4-6-15(13)17(18)19/h3-10H,1-2H3 |
InChI-Schlüssel |
DIITZWNBRYKCFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=CC=C2[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11960646.png)



![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11960664.png)






